
5-chloro-1H-pyrrole-2-carboxylic acid
Overview
Description
5-chloro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4ClNO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Mechanism of Action
Target of Action
5-Chloro-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole, a heterocyclic compound . Pyrrole derivatives have been found to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
It is known that pyrrole derivatives interact with biological targets in a variety of ways . For instance, some pyrrole derivatives have been found to inhibit enzymes, interact with receptors, or intercalate with DNA . The specific interactions of this compound with its targets would depend on the specific chemical structure of the compound and the nature of the target.
Biochemical Pathways
Pyrrole derivatives are known to affect a variety of biochemical pathways . For instance, some pyrrole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell division, or induce apoptosis . The specific pathways affected by this compound would depend on its specific mode of action.
Result of Action
Based on the known effects of pyrrole derivatives, it can be speculated that this compound might have a variety of effects, such as inhibiting the growth of certain cells, inducing apoptosis, or disrupting certain biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-chloro-1H-pyrrole-2-carboxylic acid can be synthesized through the chlorination of pyrrole-2-carboxylic acid. The reaction typically involves the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 5-substituted pyrrole-2-carboxylic acid derivatives.
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid.
Reduction: Formation of 5-chloro-1H-pyrrole-2-methanol or 5-chloro-1H-pyrrole-2-carbaldehyde.
Scientific Research Applications
Medicinal Chemistry
The compound's biological activity has been explored in various studies, indicating potential applications in pharmaceuticals:
- Anticancer Activity : Research indicates that derivatives of 5-chloro-1H-pyrrole-2-carboxylic acid may exhibit antiproliferative effects against cancer cell lines. For instance, studies have shown that certain derivatives possess GI50 values in the nanomolar range, suggesting significant potency against specific cancer types .
- Antimicrobial Properties : The compound has demonstrated antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with IC50 values indicating effective inhibition of bacterial DNA gyrase . This suggests its potential as a lead compound for developing new antibiotics.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50/Other Measure | Reference |
---|---|---|---|
Anticancer | MCF-10A (human breast cells) | GI50 < 50 nM | |
Antibacterial | E. coli | IC50 < 10 nM | |
Antibacterial | S. aureus | MIC = 1 μg/mL |
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Intermediate for Complex Molecules : Its structure allows for the modification and synthesis of more complex pyrrole-based compounds. The reactive chlorine atom can participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups .
- Synthesis Methods : Several synthetic routes have been developed to produce this compound efficiently, including chlorination techniques and coupling reactions with other heterocycles . Continuous flow reactors are often employed to enhance reaction efficiency and safety.
Table 2: Synthetic Methods Overview
Method Type | Description | Yield (%) | Reference |
---|---|---|---|
Chlorination | Chlorination of pyrrole derivatives | Varies | |
Coupling Reactions | Reaction with amines or other nucleophiles | High yield |
Materials Science
The unique properties of this compound make it suitable for applications in materials science:
- Polymer Chemistry : The compound can be utilized in the synthesis of polymeric materials with tailored properties due to its ability to form covalent bonds with various substrates .
Case Study 1: Antiproliferative Effects
A study focused on synthesizing various derivatives of this compound revealed significant differences in antiproliferative activity depending on substitution patterns. The most active compounds were identified to have specific moieties that enhanced their interaction with target proteins involved in cell proliferation .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of several pyrrole derivatives against common bacterial strains. The results indicated that modifications to the pyrrole ring could substantially affect antibacterial potency, highlighting the importance of structure-activity relationships in drug design .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-pyrrole-2-carboxylic acid: Similar structure but with the chlorine atom at the 4-position.
5-bromo-1H-pyrrole-2-carboxylic acid: Bromine atom instead of chlorine.
5-chloro-1H-indole-2-carboxylic acid: Indole ring instead of pyrrole.
Uniqueness
5-chloro-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the chlorine atom at the 5-position and the carboxylic acid group at the 2-position provides distinct chemical properties that can be exploited in various applications.
Biological Activity
5-Chloro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, including its pharmacological effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₅H₄ClNO₂. The compound consists of a five-membered aromatic ring containing one nitrogen atom, a chloro substituent at the 5-position, and a carboxylic acid group at the 2-position. This structure contributes to its reactivity and potential applications in various biological contexts.
Pharmacological Effects
Research indicates that compounds in the pyrrole family, including this compound, exhibit a range of pharmacological effects:
- Antimicrobial Activity : Studies have shown that pyrrole derivatives can possess significant antimicrobial properties. The specific interactions of this compound with bacterial enzymes may inhibit their growth .
- Anticancer Properties : The compound has been investigated for its anticancer potential. For instance, related pyrrole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties .
- Anti-inflammatory Effects : Pyrrole compounds are also known for their anti-inflammatory activities, which may be attributed to their ability to modulate cellular signaling pathways.
The biological activity of this compound may stem from its ability to interact with biological macromolecules. For example:
- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting specific biological functions. This interaction can modulate enzymatic pathways critical for cellular processes.
Synthesis Methods
Several synthetic approaches have been developed for producing this compound. These methods often utilize continuous flow reactors for enhanced efficiency and safety in laboratory or industrial settings. The synthesis typically involves starting materials that undergo chlorination and carboxylation reactions to yield the final product.
Anticancer Activity Assessment
A study evaluated the anticancer properties of various pyrrole derivatives, including those related to this compound. The study utilized A549 human lung adenocarcinoma cells and assessed cell viability post-treatment with different concentrations of the compounds. Results indicated that certain derivatives exhibited potent anticancer activity, reducing cell viability significantly compared to control groups .
Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of pyrrole derivatives against multidrug-resistant strains of bacteria. Compounds similar to this compound were tested against Staphylococcus aureus strains resistant to standard treatments. The findings suggested promising antimicrobial activity, highlighting the compound's potential as a lead structure for developing new antimicrobial agents .
Summary Table of Biological Activities
Properties
IUPAC Name |
5-chloro-1H-pyrrole-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLUNFAAJVHVFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27746-04-9 | |
Record name | 5-chloro-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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